Cas no 922131-02-0 (N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)-3,5-dimethoxybenzamide)

N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)-3,5-dimethoxybenzamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)-3,5-dimethoxybenzamide
- N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-3,5-dimethoxybenzamide
- 922131-02-0
- N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3,5-dimethoxybenzamide
- AKOS024639406
- F2323-0040
- N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethoxybenzamide
-
- Inchi: 1S/C23H23N5O4/c1-31-18-10-17(11-19(12-18)32-2)22(29)24-8-9-28-21-20(13-26-28)23(30)27(15-25-21)14-16-6-4-3-5-7-16/h3-7,10-13,15H,8-9,14H2,1-2H3,(H,24,29)
- InChI Key: ATWWJCXFXOXHPU-UHFFFAOYSA-N
- SMILES: C(NCCN1C2=C(C=N1)C(=O)N(CC1=CC=CC=C1)C=N2)(=O)C1=CC(OC)=CC(OC)=C1
Computed Properties
- Exact Mass: 433.17500423g/mol
- Monoisotopic Mass: 433.17500423g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 32
- Rotatable Bond Count: 8
- Complexity: 671
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 98Ų
N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)-3,5-dimethoxybenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2323-0040-2μmol |
N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3,5-dimethoxybenzamide |
922131-02-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2323-0040-10μmol |
N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3,5-dimethoxybenzamide |
922131-02-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2323-0040-2mg |
N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3,5-dimethoxybenzamide |
922131-02-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2323-0040-25mg |
N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3,5-dimethoxybenzamide |
922131-02-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2323-0040-75mg |
N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3,5-dimethoxybenzamide |
922131-02-0 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2323-0040-40mg |
N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3,5-dimethoxybenzamide |
922131-02-0 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2323-0040-5μmol |
N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3,5-dimethoxybenzamide |
922131-02-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2323-0040-15mg |
N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3,5-dimethoxybenzamide |
922131-02-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2323-0040-50mg |
N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3,5-dimethoxybenzamide |
922131-02-0 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2323-0040-1mg |
N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3,5-dimethoxybenzamide |
922131-02-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)-3,5-dimethoxybenzamide Related Literature
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
-
Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
Additional information on N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)-3,5-dimethoxybenzamide
Recent Advances in the Study of N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)-3,5-dimethoxybenzamide (CAS: 922131-02-0)
N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)-3,5-dimethoxybenzamide (CAS: 922131-02-0) is a synthetic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and efficacy in various disease models, particularly in oncology and inflammatory disorders.
One of the key areas of research has been the compound's role as a modulator of specific kinase pathways. Preliminary in vitro studies have demonstrated that N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)-3,5-dimethoxybenzamide exhibits selective inhibition against certain tyrosine kinases, which are often implicated in cancer cell proliferation and survival. These findings suggest its potential as a targeted therapy for malignancies characterized by dysregulated kinase activity.
In addition to its kinase inhibitory properties, recent investigations have explored the compound's anti-inflammatory effects. A 2023 study published in the Journal of Medicinal Chemistry reported that N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)-3,5-dimethoxybenzamide significantly reduced the production of pro-inflammatory cytokines in macrophage models, indicating its potential utility in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)-3,5-dimethoxybenzamide has also been a focus of recent research. Studies have shown that the compound exhibits favorable oral bioavailability and metabolic stability, making it a promising candidate for further drug development. However, challenges remain in optimizing its selectivity and minimizing off-target effects, which are critical for clinical translation.
Future research directions include the synthesis of analogs to improve the compound's potency and selectivity, as well as preclinical studies to evaluate its safety and efficacy in animal models. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)-3,5-dimethoxybenzamide as a novel therapeutic agent.
In conclusion, N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)-3,5-dimethoxybenzamide represents a promising scaffold for drug discovery, with potential applications in oncology and inflammation. Continued research will be essential to fully realize its therapeutic potential and address the remaining challenges in its development.
922131-02-0 (N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-1-yl}ethyl)-3,5-dimethoxybenzamide) Related Products
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)




